molecular formula C11H12O4 B8503250 (6-Ethyl-1,3-benzodioxol-5-yl)acetic acid

(6-Ethyl-1,3-benzodioxol-5-yl)acetic acid

Cat. No. B8503250
M. Wt: 208.21 g/mol
InChI Key: YTTXKSYTXOAGIL-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

62 g of lithium aluminum hydride was suspended in 1.5 l of anhydrous tetrahydrofuran. A solution of 200 g of (6-ethyl-1,3-benzodioxol-5-yl)acetic acid in 200 ml of tetrahydrofuran was added dropwise to the suspension and the reaction was conducted at room temperature for 12 h. After the completion of the reaction, water was added thereto and the precipitate was filtered off. The filtrate was concentrated under reduced pressure and water was added to the residue. After extraction with ethyl acetate, the extract was washed with water, dried over magnesium sulfate, concentrated under reduced pressure and purified according to silica gel column chromatography (ethyl acetate/hexane=1:4) to obtain 169 g of the intended compound in the form of a faint yellow oil.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[C:10]([CH2:18][C:19](O)=[O:20])=[CH:11][C:12]2[O:16][CH2:15][O:14][C:13]=2[CH:17]=1)[CH3:8].O>O1CCCC1>[CH2:7]([C:9]1[C:10]([CH2:18][CH2:19][OH:20])=[CH:11][C:12]2[O:16][CH2:15][O:14][C:13]=2[CH:17]=1)[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C)C=1C(=CC2=C(OCO2)C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C=1C(=CC2=C(OCO2)C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 169 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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